molecular formula C8H14BrClO B3193652 8-bromooctanoyl Chloride CAS No. 73674-09-6

8-bromooctanoyl Chloride

Cat. No.: B3193652
CAS No.: 73674-09-6
M. Wt: 241.55 g/mol
InChI Key: JHGJURXAOMDIBR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8-Bromooctanoyl chloride (CAS 73674-09-6) is an organic compound with the molecular formula C₈H₁₄BrClO and a molecular weight of 241.55 g/mol . This molecule features two highly reactive functional groups: an acid chloride and a terminal bromine, making it a valuable bifunctional intermediate in organic and materials chemistry. The acid chloride moiety (COCl) is exceptionally electrophilic, readily undergoing reactions with nucleophiles such as amines to form amides or with alcohols to form esters . The terminal bromine atom, located at the end of a seven-carbon alkyl chain, can participate in further transformations, most notably in nucleophilic substitutions (e.g., with amines or thiols) or metal-catalyzed cross-coupling reactions like Suzuki or Heck couplings. As a result, this compound serves as a versatile building block for the synthesis of more complex structures. Its applications include its use as a key starting material for the synthesis of bioconjugates, fluorescent probes, and various pharmacologically active compounds. It is also employed in the creation of polymers and dendrimers with specific terminal functionalities, as well as in surface modification where one end can covalently bind to a surface while the other presents a desired chemical group. Researchers should note that this compound requires specific handling and storage conditions. It is moisture-sensitive and is recommended to be stored under an inert atmosphere at 2-8°C . According to safety data, it is corrosive and causes severe skin burns and eye damage (GHS Hazard Statement H314) . Appropriate personal protective equipment and handling in a well-ventilated fume hood are essential. This compound is For Research Use Only and is not intended for diagnostic or therapeutic use.

Properties

CAS No.

73674-09-6

Molecular Formula

C8H14BrClO

Molecular Weight

241.55 g/mol

IUPAC Name

8-bromooctanoyl chloride

InChI

InChI=1S/C8H14BrClO/c9-7-5-3-1-2-4-6-8(10)11/h1-7H2

InChI Key

JHGJURXAOMDIBR-UHFFFAOYSA-N

SMILES

C(CCCC(=O)Cl)CCCBr

Canonical SMILES

C(CCCC(=O)Cl)CCCBr

Origin of Product

United States

Scientific Research Applications

Polymer Chemistry

Synthesis of Polycations
8-Bromooctanoyl chloride is utilized in the synthesis of highly branched polycations. In one study, polyglycerol was reacted with this compound in N-methylpyrrolidone (NMP) to create polyelectrolytes with varying spacer lengths. The reaction was conducted at elevated temperatures (80°C) to achieve complete conversion with yields up to 90% . This method demonstrates the compound's utility in modifying polymer structures for enhanced functionality.

Functionalization of Cellulose
The compound is also employed in modifying cellulose derivatives, such as nano-cellulose. By facilitating the formation of cellulose esters, this compound enhances the properties of cellulose for applications in biocomposites and other materials . This modification is crucial for developing materials with specific mechanical and chemical properties.

Nanotechnology

Surface Modification of Nanomaterials
In nanotechnology, this compound is used to modify the surface of nanomaterials, such as nano-cellulose. This modification allows for improved compatibility with various polymers and enhances the overall performance of nanocomposites . The ability to tailor the surface characteristics of nanoparticles makes this compound valuable for developing advanced materials in electronics and biomedicine.

Medicinal Chemistry

Role in Drug Development
Research indicates that this compound can serve as a precursor for synthesizing bioactive compounds. For instance, it has been referenced in studies related to phosphodiesterase type IV (PDE4) inhibitors, which are important in treating inflammatory diseases such as asthma and chronic obstructive pulmonary disease (COPD) . The compound's ability to form complex structures makes it a candidate for developing new therapeutic agents.

Case Studies

Study Application Findings
Synthesis of PolycationsPolymer ChemistryAchieved high yields (up to 90%) for polyelectrolytes through reaction with polyglycerol .
Modification of Nano-CelluloseNanotechnologyImproved surface properties leading to enhanced compatibility with polymers .
PDE4 Inhibitors DevelopmentMedicinal ChemistryUtilized as a precursor for compounds targeting inflammatory diseases .

Comparison with Similar Compounds

This compound

  • Reactivity: The long alkyl chain reduces electrophilicity compared to shorter-chain analogs but facilitates solubility in nonpolar solvents.
  • Applications : Used in Friedel-Crafts acylations to introduce brominated alkyl chains into aromatic systems (e.g., synthesis of hydroxyketones) .

Bromoacetyl Chloride

  • Reactivity : Highly reactive due to the electron-withdrawing effects of Br and Cl on adjacent carbons, promoting rapid nucleophilic acyl substitutions.
  • Applications : Employed in peptide synthesis and small-molecule derivatization where short-chain bromoacylation is required .

4-Bromobenzoyl Chloride

  • Reactivity : The aromatic ring stabilizes the acyl chloride group, reducing aliphatic reactivity but enabling electrophilic aromatic substitutions.
  • Applications : Introduces brominated benzoyl groups into aromatic or nucleophilic substrates, often in pharmaceutical intermediates .

Q & A

Q. What safety protocols are critical when handling 8-bromooctanoyl chloride in laboratory settings?

  • Methodological Answer : Due to its corrosive nature, handle this compound under a fume hood with impervious gloves (nitrile or neoprene), tightly sealed goggles, and protective clothing . Immediate decontamination is required for spills: rinse skin with water/soap for ≥15 minutes and flush eyes with water for several minutes. Store in a locked, dry area away from incompatible substances (e.g., bases, oxidizers) . Always consult SDS for emergency procedures, including first-aid measures for inhalation or ingestion .

Q. What is the standard synthetic route for preparing this compound from precursor acids?

  • Methodological Answer : React 8-bromooctanoic acid with thionyl chloride (SOCl₂) under reflux for 1 hour. Typical molar ratios use a slight excess of SOCl₂ (1.2–1.5 equivalents) to ensure complete conversion. Remove excess SOCl₂ via rotary evaporation under reduced pressure. The product is often obtained in quantitative yield (>95%) and used without further purification in subsequent reactions (e.g., amide coupling) . Note: Anhydrous conditions are critical to avoid hydrolysis to the carboxylic acid.

Q. How can researchers characterize the purity and identity of this compound?

  • Methodological Answer : Use ¹H/¹³C NMR to confirm structure: expect peaks for the bromoalkyl chain (δ ~1.2–1.8 ppm for CH₂ groups, δ ~3.4 ppm for Br-CH₂) and the carbonyl (δ ~170–180 ppm). FT-IR should show a strong C=O stretch at ~1800 cm⁻¹. Elemental analysis (C, H, Br, Cl) can validate stoichiometry . For purity, monitor by TLC (hexane:ethyl acetate, 9:1) or GC-MS (retention time comparison with standards).

Advanced Research Questions

Q. How can reaction conditions be optimized to minimize byproducts during this compound synthesis?

  • Methodological Answer : Byproduct formation (e.g., diacyl sulfites) is linked to excess SOCl₂ or moisture. Optimize by:
  • Using molecular sieves (3Å) to maintain anhydrous conditions.
  • Controlling reaction temperature (60–70°C reflux) to avoid thermal decomposition.
  • Quenching residual SOCl₂ with dry toluene followed by vacuum distillation.
    Validate purity via ¹H NMR integration to detect trace sulfites (δ ~5–6 ppm) .

Q. What analytical strategies resolve contradictions in reaction yields when using this compound in amide couplings?

  • Methodological Answer : Yield discrepancies often arise from competing hydrolysis or incomplete activation. Troubleshoot using:
  • In situ monitoring (e.g., FT-IR for acyl chloride consumption).
  • Adjusting stoichiometry of coupling agents (e.g., 1.1 equivalents of Hünig’s base).
  • Pre-activating the acyl chloride with DMF (catalytic) to enhance electrophilicity.
    Compare results across solvents (THF vs. dichloromethane) and temperatures (0°C vs. RT) .

Q. How is this compound utilized in synthesizing functionalized biomaterials (e.g., self-assembled monolayers)?

  • Methodological Answer : The bromide moiety enables nucleophilic substitution for surface functionalization. Example protocol:
  • React this compound with thiol-terminated gold surfaces to form thioester linkages.
  • Subsequent displacement of bromide with azide or amine groups introduces bioorthogonal handles.
    Characterize monolayer formation via ellipsometry or RAIRS (Reflection Absorption IR) to confirm alkyl chain orientation .

Q. What methodologies validate the stability of this compound under varying storage conditions?

  • Methodological Answer : Conduct accelerated stability studies:
  • Store aliquots at –20°C, 4°C, and RT in sealed, argon-flushed vials.
  • Monitor degradation (hydrolysis to 8-bromooctanoic acid) via ¹H NMR or HPLC at intervals (0, 7, 30 days).
    Quantify decomposition rates using Arrhenius modeling to predict shelf life. Stabilizers like molecular sieves or desiccants can extend usability .

Q. How do researchers address discrepancies in reported physicochemical properties (e.g., logP) of this compound?

  • Methodological Answer : Use standardized assays to resolve inconsistencies:
  • LogP determination : Shake-flask method (octanol/water partitioning) with HPLC quantification.
  • PSA (Polar Surface Area) : Calculate via computational tools (e.g., ChemAxon) and validate against crystallographic data.
    Cross-reference with NIST databases for thermodynamic properties, ensuring experimental conditions (pH, temperature) match literature protocols .

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